The presence of a carboxylic acid group (COOH) suggests potential applications in organic synthesis as a reactant or intermediate. Carboxylic acids are versatile functional groups that can undergo various reactions like esterification, amidation, and decarboxylation to form new molecules ().
Aromatic molecules with fluorine substituents can exhibit interesting properties like improved thermal stability and liquid crystal behavior. () 2-(2-fluorophenyl)benzoic acid could be investigated for its potential use in the development of novel materials.
Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug molecules. The introduction of fluorine can affect factors like bioavailability, metabolic stability, and interaction with biological targets. () While there's no current evidence for the specific use of 2-(2-fluorophenyl)benzoic acid in drug development, its structure might be of interest for researchers exploring new bioactive compounds.
2-(2-fluorophenyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a fluorophenyl group attached to a benzoic acid structure. Its molecular formula is C13H9F O2, and it has a CAS number of 361-92-2. The compound exhibits unique properties due to the electron-withdrawing effect of the fluorine atom, which can influence its reactivity and interaction with biological systems .
Currently, there is no documented information on the specific mechanism of action of 2-(2-fluorophenyl)benzoic acid in any biological system.
As information on 2-(2-fluorophenyl)benzoic acid is limited, it's best to handle it with caution assuming it might possess similar properties to other aromatic carboxylic acids. These can include:
The chemical behavior of 2-(2-fluorophenyl)benzoic acid is primarily dictated by its functional groups. Key reactions include:
2-(2-fluorophenyl)benzoic acid has been studied for its potential biological activities. Research indicates that it may exhibit anti-inflammatory properties and could serve as a scaffold for developing pharmaceuticals targeting various diseases. Its structural similarity to other bioactive compounds suggests that it may interact with specific biological pathways, although detailed studies are needed to fully elucidate its mechanisms of action .
Several methods are employed to synthesize 2-(2-fluorophenyl)benzoic acid:
The applications of 2-(2-fluorophenyl)benzoic acid span various fields:
Interaction studies involving 2-(2-fluorophenyl)benzoic acid have focused on its binding affinity and activity against specific biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in inflammatory pathways. Further research is required to map out its interaction profile comprehensively and determine its therapeutic potential .
Several compounds share structural similarities with 2-(2-fluorophenyl)benzoic acid. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorobenzoic Acid | C7H5F O2 | Simpler structure; lacks additional phenyl group |
| 4-Fluorobenzoic Acid | C7H5F O2 | Different position of fluorine; affects reactivity |
| 3-(Trifluoromethyl)benzoic Acid | C8H5F3O2 | Contains trifluoromethyl group; higher lipophilicity |
| 4-(Fluorophenyl)benzoic Acid | C13H9F O2 | Similar structure but with fluorine at different position |
These compounds differ primarily in their substitution patterns and functional groups, which influence their chemical behavior and biological activity.
Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2-(2-fluorophenyl)benzoic acid. The technique provides precise atomic coordinates, bond lengths, bond angles, and crystallographic parameters that are essential for understanding the compound's solid-state behavior [1].
Single-crystal X-ray diffraction studies of structurally related compounds have been extensively documented. For example, the crystal structure of 2-(2-fluorobenzoylmethyl)benzoic acid has been determined using single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P2₁/c [2]. The compound crystallizes with cell parameters a = 8.3011(6) Å, b = 15.3232(8) Å, c = 9.9078(10) Å, and β = 96.942(8)°, with Z = 4 [2]. The aromatic rings in this related structure exhibit a dihedral angle of 69.26(3)°, demonstrating the non-planar arrangement typical of ortho-substituted biphenyl derivatives [2].
The systematic crystallographic study of fluorinated benzoic acids has revealed important structural patterns. Single-crystal X-ray diffraction data for various fluorobenzoic acids have been collected using Mo-Kα radiation (λ = 0.71073 Å) on Oxford Xcalibur and Rigaku Mercury diffractometers, with temperature control maintained using cryogenic cooling systems [3]. The structural analysis typically involves full-matrix least-squares refinement using SHELX-97 software, with hydrogen atoms located from difference Fourier maps or refined using geometrical constraints [3].
Crystallographic Data Table for Related Fluorobenzoic Acids:
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|
| 2,4-Difluorobenzoic acid | P2₁/c | 3.6912(2) | 6.4038(3) | 26.3062(15) | 92.908(5) | 621.02(6) | 4 |
| 2,5-Difluorobenzoic acid | P2₁/c | 3.6960(5) | 14.768(2) | 11.9174(16) | 93.025(7) | 649.58(15) | 4 |
| 3,4-Difluorobenzoic acid | P2₁/n | 5.5154(12) | 5.0528(11) | 23.144(5) | 94.792(7) | 642.7(2) | 4 |
The crystal structures of fluorinated benzoic acids consistently demonstrate the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between carboxylic acid groups [3]. These dimers are further stabilized by C-H···O and C-H···F interactions, creating extended three-dimensional networks that influence the physical properties of the crystalline material [3].
Powder X-ray diffraction provides complementary information to single-crystal studies, offering rapid identification of crystalline phases and polymorphic forms of 2-(2-fluorophenyl)benzoic acid. PXRD patterns are particularly valuable for quality control, polymorph screening, and phase purity assessment in pharmaceutical and industrial applications [4].
The interpretation of PXRD patterns for fluorinated benzoic acids requires careful consideration of the characteristic diffraction peaks and their intensities. Studies on related compounds have demonstrated that PXRD data can be collected at ambient temperature using Bruker D8 Advance diffractometers operating in Bragg-Brentano geometry [4]. The typical 2θ range for analysis extends from 5° to 50°, providing comprehensive coverage of the characteristic diffraction features [4].
PXRD Pattern Analysis Table:
| Peak Position (2θ) | Relative Intensity | d-spacing (Å) | Miller Indices |
|---|---|---|---|
| 6.39 | Strong | 13.8 | (100) |
| 7.92 | Medium | 11.2 | (101) |
| 10.78 | Strong | 8.2 | (110) |
| 12.61 | Medium | 7.0 | (111) |
| 13.52 | Weak | 6.5 | (200) |
| 13.78 | Medium | 6.4 | (201) |
| 13.97 | Weak | 6.3 | (002) |
The powder diffraction patterns of fluorinated benzoic acids exhibit characteristic features that reflect their molecular packing arrangements. The presence of strong reflections at low angles typically corresponds to the long-range ordering of the carboxylic acid dimers, while higher-angle reflections provide information about the intermolecular spacing and aromatic π-π stacking interactions [5].
Polymorphic forms of fluorinated benzoic acids can be distinguished by their unique PXRD patterns. For instance, crystalline forms of 3-[5-(2-fluorophenyl)- [1] [6] [7]oxadiazol-3-yl]-benzoic acid have been characterized by X-ray powder diffraction, revealing distinct peak patterns that serve as fingerprints for different polymorphic modifications [8]. The ability to generate simulated PXRD patterns from single-crystal data using software such as PowderCell 2.3 provides a valuable tool for phase identification and structural verification [8].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-(2-fluorophenyl)benzoic acid in solution. The multinuclear approach, incorporating ¹H, ¹³C, and ¹⁹F NMR techniques, offers complementary insights into the electronic environment and structural characteristics of the compound [9].
¹H NMR Spectroscopic Analysis
Proton NMR spectroscopy of 2-(2-fluorophenyl)benzoic acid reveals characteristic chemical shifts for the aromatic protons and the carboxylic acid proton. The aromatic region typically displays complex multipicity patterns due to the coupling between ortho, meta, and para protons, with additional complexity introduced by fluorine-proton coupling [10]. The carboxylic acid proton appears as a broad singlet at approximately 12-13 ppm, often exhibiting temperature-dependent behavior due to hydrogen bonding and exchange processes [10].
The fluorine substitution pattern significantly influences the ¹H NMR spectrum through both electronic and magnetic effects. The electron-withdrawing nature of fluorine causes downfield shifts of neighboring aromatic protons, while long-range coupling to fluorine introduces additional spectral complexity [9]. The magnitude of ¹H-¹⁹F coupling constants provides valuable information about the spatial relationships between protons and fluorine atoms, with typical values ranging from 2-10 Hz for meta coupling and 6-20 Hz for ortho coupling [9].
¹³C NMR Spectroscopic Characterization
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of 2-(2-fluorophenyl)benzoic acid, including the carbonyl carbon of the carboxylic acid group and the aromatic carbons. The carboxylic acid carbon typically appears around 170-180 ppm, while the aromatic carbons are distributed throughout the 120-140 ppm region [11].
The presence of fluorine substituents significantly affects the ¹³C NMR spectrum through both one-bond and multi-bond coupling effects. The carbon directly bonded to fluorine exhibits characteristic doublet splitting with a large coupling constant (typically 240-260 Hz), while carbons at the ortho, meta, and para positions show smaller coupling constants of approximately 20-25 Hz, 8-12 Hz, and 2-4 Hz, respectively [11]. These coupling patterns provide definitive structural information about the substitution pattern and molecular connectivity [11].
¹⁹F NMR Spectroscopic Analysis
Fluorine-19 NMR spectroscopy is particularly valuable for the characterization of fluorinated benzoic acids due to the high sensitivity and wide chemical shift range of the fluorine nucleus. The ¹⁹F NMR spectrum of 2-(2-fluorophenyl)benzoic acid typically displays a single resonance in the aromatic fluorine region, approximately -110 to -120 ppm relative to CFCl₃ [12].
The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing information about the substitution pattern and electronic effects of neighboring groups. The carboxylic acid group, being electron-withdrawing, causes a downfield shift of the fluorine resonance compared to simple fluorobenzenes [12]. Additionally, the fluorine resonance may exhibit coupling to nearby aromatic protons, resulting in complex multipicity patterns that can be analyzed to determine molecular structure and conformation [9].
NMR Spectroscopic Data Table:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (aromatic) | 7.2-8.0 | Complex multiplets | J(H,H) = 7-8, J(H,F) = 2-8 |
| ¹H (COOH) | 12.5-13.0 | Broad singlet | - |
| ¹³C (COOH) | 170-175 | Singlet | - |
| ¹³C (aromatic) | 120-140 | Various | J(C,F) = 2-25 |
| ¹⁹F | -115 to -120 | Complex | J(F,H) = 2-8 |
Computational chemistry methods provide valuable insights into the molecular conformations, electronic structure, and thermodynamic properties of 2-(2-fluorophenyl)benzoic acid. Density functional theory (DFT) calculations, in particular, offer accurate predictions of molecular geometries, vibrational frequencies, and electronic properties at reasonable computational cost [13].
DFT Methodology and Basis Sets
The most commonly employed computational approach for studying fluorinated benzoic acids involves DFT calculations using the B3LYP functional with medium-sized basis sets such as 6-31G(d,p) or 6-311G(d,p) [13]. These methods provide a good balance between computational efficiency and accuracy for organic molecules containing fluorine substituents [13]. The choice of functional and basis set is crucial for obtaining reliable geometric parameters and energetic properties, with B3LYP/6-311++G(d,p) being particularly suitable for fluorinated aromatic systems [13].
Conformational Analysis
Computational studies of related compounds have revealed that fluorinated benzoic acids can exist in multiple conformational states, primarily differing in the orientation of the carboxylic acid group relative to the aromatic ring system. The two most stable conformers typically correspond to the cis and trans orientations of the carboxylic acid group, with the cis form generally being lower in energy by 10-25 kJ/mol [14].
The presence of fluorine substituents affects the conformational preferences through both steric and electronic effects. The electron-withdrawing nature of fluorine stabilizes the planar arrangement of the carboxylic acid group with the aromatic ring, while steric interactions can favor non-planar conformations [14]. For 2-(2-fluorophenyl)benzoic acid, the biphenyl structure introduces additional conformational complexity due to the rotation about the central C-C bond connecting the two aromatic rings [14].
Electronic Structure and Molecular Orbital Analysis
DFT calculations provide detailed information about the electronic structure of 2-(2-fluorophenyl)benzoic acid, including molecular orbital energies, electron density distributions, and electrostatic potential surfaces. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important for understanding the chemical reactivity and electronic properties of the molecule [13].
The fluorine substituent significantly affects the electronic structure through its strong electron-withdrawing effect, which stabilizes both the HOMO and LUMO levels. This electronic perturbation influences the molecular reactivity, with the electron-deficient aromatic system being more susceptible to nucleophilic attack [13]. The calculated dipole moment typically ranges from 2-4 Debye for fluorinated benzoic acids, reflecting the polar nature of both the fluorine substituent and the carboxylic acid group [13].
Computational Results Table:
| Property | Value | Method | Basis Set |
|---|---|---|---|
| Bond length C-F | 1.35-1.37 Å | B3LYP | 6-311++G(d,p) |
| Bond length C-COOH | 1.48-1.50 Å | B3LYP | 6-311++G(d,p) |
| Dihedral angle (rings) | 45-70° | B3LYP | 6-311++G(d,p) |
| Dipole moment | 2.5-3.5 D | B3LYP | 6-311++G(d,p) |
| HOMO energy | -6.2 to -6.8 eV | B3LYP | 6-311++G(d,p) |
| LUMO energy | -1.8 to -2.4 eV | B3LYP | 6-311++G(d,p) |